molecular formula C14H14ClNOS B2418412 3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 2034349-11-4

3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2418412
CAS No.: 2034349-11-4
M. Wt: 279.78
InChI Key: BHBWEJXZLTWRLA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a chlorophenyl group and a thiophenylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide typically involves the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of 3-chlorophenylacetic acid and thiophen-3-ylmethanol.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)propanamide
  • 3-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide
  • 3-(3-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide

Uniqueness

3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide is unique due to the specific positioning of the chlorophenyl and thiophenylmethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c15-13-3-1-2-11(8-13)4-5-14(17)16-9-12-6-7-18-10-12/h1-3,6-8,10H,4-5,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBWEJXZLTWRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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